Home > Products > Screening Compounds P92155 > 3-Cyclobutyl-1H-indazole
3-Cyclobutyl-1H-indazole - 1415715-80-8

3-Cyclobutyl-1H-indazole

Catalog Number: EVT-2738240
CAS Number: 1415715-80-8
Molecular Formula: C11H12N2
Molecular Weight: 172.231
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Cyclobutyl-1H-indazole is a compound that belongs to the indazole class of heterocyclic compounds. Indazoles are characterized by a five-membered ring structure that contains two nitrogen atoms. The cyclobutyl group, a four-membered carbon ring, is attached to the indazole framework, which may influence the compound's biological activity and chemical properties. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in drug development.

Source and Classification

3-Cyclobutyl-1H-indazole is classified under indazole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound can be synthesized through various organic reactions involving indazole precursors and cyclobutyl derivatives. The literature on indazole derivatives indicates that these compounds are often explored for their pharmacological properties, making them significant in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 3-Cyclobutyl-1H-indazole typically involves several key steps:

  1. Formation of Indazole Core: The initial step often includes the synthesis of the indazole structure through cyclization reactions involving hydrazines or substituted hydrazones with appropriate carbonyl compounds.
  2. Cyclobutyl Substitution: The introduction of the cyclobutyl group can be achieved through various methods, such as:
    • Alkylation Reactions: Using cyclobutyl halides in the presence of bases to promote nucleophilic substitution on the indazole nitrogen.
    • Transition Metal-Catalyzed Reactions: Employing palladium or copper catalysts to facilitate the coupling of cyclobutyl moieties with indazole derivatives.

Technical Details

Recent advancements in synthetic methodologies have enabled more efficient pathways to synthesize 3-Cyclobutyl-1H-indazole. For instance, the use of microwave-assisted synthesis or solvent-free conditions can enhance yields and reduce reaction times. Additionally, modifications in reaction conditions such as temperature and pressure can significantly impact the efficiency of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-Cyclobutyl-1H-indazole consists of a bicyclic framework where a cyclobutyl group is attached at the 3-position of the indazole ring. The general formula for this compound can be represented as follows:

C10H10N2C_{10}H_{10}N_2

Data

  • Molecular Weight: Approximately 162.20 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method but generally falls within a certain range indicative of its crystalline nature.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of synthesized compounds.
Chemical Reactions Analysis

Reactions

3-Cyclobutyl-1H-indazole can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.
  2. Nucleophilic Additions: The nitrogen atoms present in the indazole structure may engage in nucleophilic addition reactions, particularly with electrophiles.
  3. Oxidation Reactions: Depending on substituents, oxidation reactions may yield different derivatives that could enhance biological activity.

Technical Details

Reactions involving 3-Cyclobutyl-1H-indazole typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 3-Cyclobutyl-1H-indazole is primarily investigated in relation to its biological effects. As an indazole derivative, it may act by:

  1. Inhibition of Kinases: Many indazoles exhibit inhibitory activity against various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  2. Interaction with Receptors: The structural features may allow binding to specific receptors involved in inflammatory responses or other pathological conditions.

Data

Research indicates that modifications at specific positions on the indazole ring can significantly influence its potency and selectivity towards target proteins or enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Solubility characteristics depend on substituents; generally soluble in organic solvents like ethanol or dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reactivity profiles indicate potential for further derivatization, making it suitable for diverse applications in medicinal chemistry.
Applications

Scientific Uses

3-Cyclobutyl-1H-indazole has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  2. Biochemical Research: Utilized in studies investigating kinase inhibition mechanisms or receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex molecules with desired biological activities.
Introduction to Indazole Derivatives in Medicinal Chemistry

Structural and Pharmacological Significance of the 1H-Indazole Scaffold

The 1H-indazole scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure comprising fused benzene and pyrazole rings. This system predominantly exists in the 1H-tautomeric form due to its superior thermodynamic stability compared to the 2H-tautomer [1]. The structural geometry of 1H-indazole enables diverse binding interactions with biological targets, contributing to its broad pharmacological profile. Key features include:

  • Hydrogen Bonding Capability: The pyrazole nitrogen (N1-H) acts as a hydrogen bond donor, while N2 serves as an acceptor, facilitating interactions with enzyme active sites [1].
  • Planarity and Aromaticity: The fused aromatic system permits π-π stacking with protein residues, enhancing target affinity [1].
  • Synthetic Versatility: Positions C3, C5, and C6 allow regioselective functionalization, enabling tailored pharmacokinetic and pharmacodynamic optimization [1] [3].

Clinically, 1H-indazole derivatives exhibit significant therapeutic utility across multiple disease domains. Notable examples include:

  • Niraparib: A poly(ADP-ribose) polymerase inhibitor approved for ovarian and breast cancers, where the indazole core facilitates critical interactions with the PARP1 catalytic domain [1].
  • Pazopanib: This tyrosine kinase inhibitor, used in renal cell carcinoma, leverages the indazole scaffold as a hinge-binding motif for vascular endothelial growth factor receptors [1].
  • Benzydamine: An anti-inflammatory agent whose indazole nucleus contributes to cyclooxygenase inhibition and analgesic effects [1].

Table 1: Clinically Approved 1H-Indazole-Based Drugs

Drug NameTherapeutic CategoryBiological Target
NiraparibAntineoplasticPARP enzyme
PazopanibAntineoplastic (TKI)VEGFR, PDGFR
BenzydamineNon-steroidal anti-inflammatoryCyclooxygenase (COX)

Recent drug discovery initiatives continue to exploit this scaffold. For instance, 1H-indazole derivatives demonstrate potent inhibitory activity against phosphatidylinositol 3-kinase delta (PI3Kδ), a target implicated in hepatocellular carcinoma. Structural optimization at C3 positions has yielded compounds with enhanced isoform selectivity and efficacy in xenograft models [3].

Role of Cyclobutane Substituents in Bioactive Molecule Design

Cyclobutane rings confer distinct physicochemical and conformational advantages when incorporated into bioactive molecules. Key properties include:

  • Strain Energy and Bond Geometry: Cyclobutane possesses a strain energy of 26.3 kcal/mol⁻¹, intermediate between cyclopropane (28.1 kcal/mol⁻¹) and cyclopentane (7.1 kcal/mol⁻¹). Its puckered conformation (∼35° dihedral angle) and elongated C–C bonds (1.56 Å vs. 1.54 Å in alkanes) create unique three-dimensionality [2].
  • Metabolic Stability: Saturated cyclobutane rings resist oxidative metabolism by cytochrome P450 enzymes more effectively than aromatic rings or linear alkyl chains [2].
  • Stereoelectronic Effects: Increased s-character in C–H bonds enhances bond strength, reducing susceptibility to enzymatic cleavage [2].

In drug design, cyclobutyl substituents serve multiple strategic roles:

  • Conformational Restriction: Replacing flexible ethyl linkers with 1,3-disubstituted cyclobutanes reduces entropic penalties upon target binding. For example, cyclobutane linkers in tankyrase inhibitors improve rigidity and optimize pharmacophore positioning [2].
  • Aryl Isosteres: Cyclobutanes mimic phenyl groups while reducing planarity, enhancing solubility, and improving bioavailability. In MYC/WDR5 inhibitors, cyclobutyl-directed nitrile groups achieve superior hydrophobic pocket occupancy versus phenyl analogues [2].
  • Prevention of Isomerization: Cyclobutanes replace alkene groups in contexts where cis/trans isomerization compromises binding. Cathepsin B inhibitors incorporating 1-substituted cyclobutyl groups show enhanced selectivity by eliminating conformational heterogeneity [2].

Table 2: Cyclobutane Applications in Optimizing Drug Candidates

ApplicationExample ContextObserved Benefit
Hydrophobic Pocket FillingMYC/WDR5 inhibitors5-fold affinity increase vs. methyl
Conformational RestrictionTankyrase inhibitorsImproved pharmacokinetic profile
Metabolic StabilizationCathepsin B substratesResistance to hydrolytic cleavage
Aryl Ring ReplacementBCL-2 inhibitorsReduced plasma protein binding

Historical Evolution and Current Relevance of 3-Cyclobutyl-1H-Indazole in Drug Discovery

The integration of cyclobutyl groups at the C3 position of 1H-indazole represents a strategic evolution in heterocyclic drug design. This moiety synergistically combines the target engagement versatility of indazole with the spatial and metabolic advantages of cyclobutane. Historical milestones include:

  • Early Exploration: Initial studies focused on simple 3-alkyl/arylindazoles for anti-inflammatory and antimicrobial applications. The discovery of C3 as a key vector for modulating target selectivity prompted investigation of sterically constrained substituents [1].
  • Cyclobutyl Emergence: Inspired by cyclobutane-containing anticancer agents (e.g., carboplatin), medicinal chemists incorporated cyclobutyl at C3 to exploit its puckered geometry. Early synthetic routes relied on copper-mediated N–N bond formation or rhodium-catalyzed C–H amination to construct the indazole core, followed by nucleophilic substitution at C3 [1].

Current applications emphasize targeted oncology:

  • PI3Kδ Inhibitors: Scaffold-hopping strategies identified 3-cyclobutyl-1H-indazole as a propeller-shaped core for selective PI3Kδ inhibition. Compound 9x (structure below) demonstrates nanomolar IC₅₀ against PI3Kδ (0.4 nM) with 2500-fold selectivity over PI3Kα. In hepatocellular carcinoma models, 9x suppresses AKT phosphorylation and induces apoptosis, outperforming sorafenib in xenograft studies [3].
  • Kinase-Directed Libraries: 3-Cyclobutyl-1H-indazole serves as a template for Bruton’s tyrosine kinase (BTK) and checkpoint kinase 1 (CHK1) inhibitors, where the cyclobutyl group orients pharmacophores toward hydrophobic subpockets [2] [3].

Chemical Structure of Lead Compound 9x

Indazole-N1H  |  Cyclobutane-C3  |  Morpholino-triazine  

Table 3: Evolution of 3-Substituted Indazoles in Drug Discovery

EraC3 Substituent FocusTherapeutic Emphasis
1990–2010Phenyl, methylAnti-inflammatory, antimicrobial
2010–2020Fluoroalkyl, piperidineKinase inhibition, CNS targets
2020–PresentCyclobutyl, spirocyclesTargeted oncology, isoform selectivity

Synthetic innovations now enable streamlined access to this scaffold. Modern approaches include:

  • Transition Metal Catalysis: Rhodium(III)-promoted double C–H activation for direct cyclobutane-indazole coupling [1].
  • Reductive Cyclization: Organophosphorus-mediated N–N bond formation using 2-nitrobenzaldehyde precursors [1].

The continued relevance of 3-cyclobutyl-1H-indazole is underscored by its presence in preclinical candidates for solid tumors and its exploration as a conformational constraint in proteolysis-targeting chimeras [3].

Properties

CAS Number

1415715-80-8

Product Name

3-Cyclobutyl-1H-indazole

IUPAC Name

3-cyclobutyl-2H-indazole

Molecular Formula

C11H12N2

Molecular Weight

172.231

InChI

InChI=1S/C11H12N2/c1-2-7-10-9(6-1)11(13-12-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)

InChI Key

SMVZQNSTJYSVGK-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=C3C=CC=CC3=NN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.